REACTION_CXSMILES
|
[N+:1]([O-:4])([OH:3])=O.[N+:5]([C:8]1[CH:26]=[CH:25][C:11]2[O:12][C:13]([CH:19]([Cl:24])[C:20]([F:23])([F:22])[F:21])([C:15]([F:18])([F:17])[F:16])[O:14][C:10]=2[CH:9]=1)([O-:7])=[O:6]>S(=O)(=O)(O)O>[N+:1]([C:26]1[C:8]([N+:5]([O-:7])=[O:6])=[CH:9][C:10]2[O:14][C:13]([CH:19]([Cl:24])[C:20]([F:21])([F:22])[F:23])([C:15]([F:17])([F:16])[F:18])[O:12][C:11]=2[CH:25]=1)([O-:4])=[O:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
5-nitro-2-(1-chloro-2,2,2-trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole
|
Quantity
|
352 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(OC(O2)(C(F)(F)F)C(C(F)(F)F)Cl)C=C1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 hours at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to
|
Type
|
TEMPERATURE
|
Details
|
It was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
WASH
|
Details
|
After washing the mixture with sodium hydrogen carbonate solution
|
Type
|
CUSTOM
|
Details
|
drying it
|
Type
|
CONCENTRATION
|
Details
|
was concentrated on a rotary evaporator
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(OC(O2)(C(F)(F)F)C(C(F)(F)F)Cl)C=C1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |